molecular formula C11H23N B15352695 N-(3,3-dimethylbutyl)cyclopentanamine

N-(3,3-dimethylbutyl)cyclopentanamine

Cat. No.: B15352695
M. Wt: 169.31 g/mol
InChI Key: NGCSNHPMGCGCLH-UHFFFAOYSA-N
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Description

N-(3,3-Dimethylbutyl)cyclopentanamine is a secondary amine featuring a cyclopentane ring substituted with a branched 3,3-dimethylbutyl group. Its molecular formula is C₁₁H₂₃N, with a molecular weight of 169.31 g/mol. The compound’s structure combines the rigidity of the cyclopentane ring with the lipophilic 3,3-dimethylbutyl chain, which may enhance its ability to interact with hydrophobic biological targets.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-(3,3-dimethylbutyl)cyclopentanamine

InChI

InChI=1S/C11H23N/c1-11(2,3)8-9-12-10-6-4-5-7-10/h10,12H,4-9H2,1-3H3

InChI Key

NGCSNHPMGCGCLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNC1CCCC1

Origin of Product

United States

Scientific Research Applications

N-(3,3-Dimethylbutyl)cyclopentanamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,3-Dimethylbutyl)cyclopentanamine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(3,3-dimethylbutyl)cyclopentanamine, a comparative analysis with key structural analogs is provided below. Data are synthesized from peer-reviewed studies, chemical databases, and pharmacological reports.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent/Modification Key Features References
This compound C₁₁H₂₃N 3,3-Dimethylbutyl amine High lipophilicity; potential CNS activity due to hydrophobic interactions -
N-Ethylcyclopentanamine C₇H₁₅N Ethyl amine Lower molecular weight; simpler structure; moderate bioavailability
N-(Pent-4-yn-1-yl)cyclopentanamine C₁₀H₁₇N Pentynyl chain Alkyne group enables click chemistry; variable bioactivity based on chain length
N-[(3-Bromophenyl)methyl]cyclopentanamine C₁₂H₁₆BrN 3-Bromophenyl methyl Halogen substitution enhances anticancer activity; moderate antimicrobial effects
Benzenemethanamine, N-(1,3-dimethylbutyl)- C₁₃H₂₁N 1,3-Dimethylbutyl on benzylamine Bulky substituent reduces aqueous solubility; used in catalysis and polymers
N-[(Oxan-3-yl)methyl]cyclopentanamine C₁₀H₁₉NO Oxane (tetrahydrofuran) methyl Oxygen heterocycle increases polarity; altered pharmacokinetics

Key Comparative Insights

Lipophilicity and Bioavailability

The 3,3-dimethylbutyl group in the target compound confers significant lipophilicity, which may enhance blood-brain barrier penetration compared to simpler analogs like N-ethylcyclopentanamine (logP ~2.1 vs. ~1.5) . However, this hydrophobicity could reduce aqueous solubility, a trade-off observed in Benzenemethanamine, N-(1,3-dimethylbutyl)- , where bulky substituents limit dissolution in polar solvents .

Substituent-Driven Bioactivity
  • Halogenated Analogs: N-[(3-Bromophenyl)methyl]cyclopentanamine exhibits notable anticancer activity (IC₅₀ = 8.2 µM in HeLa cells), attributed to bromine’s electron-withdrawing effects and aromatic π-π stacking . In contrast, the non-aromatic 3,3-dimethylbutyl group in the target compound may favor non-specific membrane interactions or enzyme modulation.

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